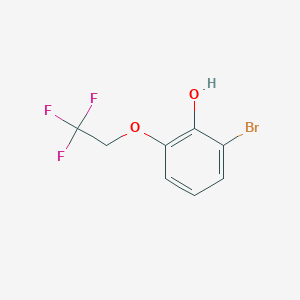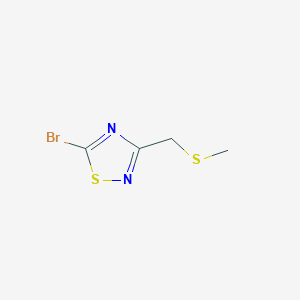![molecular formula C20H22N2O2S2 B15203263 4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione: is an organic compound that belongs to the class of dithieno[3,2-b:2’,3’-d]pyrrole derivatives. These compounds are known for their excellent π-conjugation across fused thiophene rings, making them significant in the field of organic electronics and photovoltaics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves the following steps:
Formation of the Core Structure: The core structure of dithieno[3,2-b:2’,3’-d]pyrrole is synthesized through a series of cyclization reactions involving thiophene derivatives.
Introduction of Butyl Groups: The butyl groups are introduced via alkylation reactions using butyl halides under basic conditions.
Oxidation: The final step involves the oxidation of the pyrrole ring to form the dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and alkylation reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dione structure back to its corresponding diol.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine and chlorine are commonly used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the core structure.
Reduction Products: Corresponding diols.
Substitution Products: Halogenated derivatives and other substituted compounds.
科学研究应用
Chemistry:
Organic Electronics: The compound is used as a hole transport material in organic photovoltaic cells due to its excellent π-conjugation and charge transport properties.
Conducting Polymers: It is incorporated into conducting polymers to enhance their electrical conductivity.
Biology and Medicine:
Biosensors: The compound is explored for use in biosensors due to its ability to interact with biological molecules and transduce signals.
Drug Delivery: Research is ongoing to investigate its potential in drug delivery systems due to its unique structural properties.
Industry:
Solar Cells: It is used in the development of high-efficiency perovskite solar cells.
Light-Emitting Diodes: The compound is investigated for use in organic light-emitting diodes (OLEDs) due to its luminescent properties
作用机制
Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with electronic materials. Its π-conjugated system allows for efficient charge transport, making it an excellent hole transport material. The molecular targets include the active layers in photovoltaic cells and other electronic devices.
Pathways Involved:
Charge Transport: The compound facilitates the movement of holes (positive charge carriers) through the active layer of electronic devices.
Energy Transfer: It participates in energy transfer processes, enhancing the efficiency of devices like solar cells and OLEDs.
相似化合物的比较
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-diol
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dithione
Uniqueness: The uniqueness of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione lies in its specific structural configuration, which provides optimal π-conjugation and charge transport properties. This makes it superior in applications such as organic photovoltaics and electronic devices compared to its similar compounds .
属性
分子式 |
C20H22N2O2S2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
(6E)-4-butyl-6-(4-butyl-5-oxothieno[3,2-b]pyrrol-6-ylidene)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C20H22N2O2S2/c1-3-5-9-21-13-7-11-25-17(13)15(19(21)23)16-18-14(8-12-26-18)22(20(16)24)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-15+ |
InChI 键 |
ZBEGHEXRFZBCPI-FOCLMDBBSA-N |
手性 SMILES |
CCCCN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CCCC)/C1=O)SC=C2 |
规范 SMILES |
CCCCN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CCCC)C1=O)SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


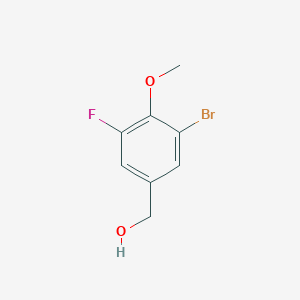
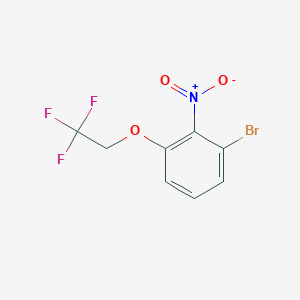
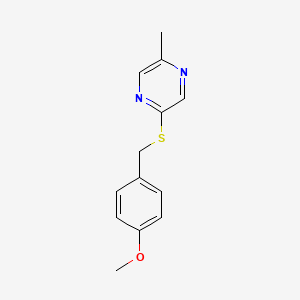
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![5-(tert-Butyl) 3-methyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B15203229.png)

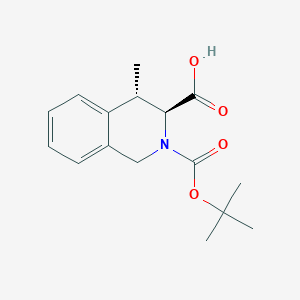
![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
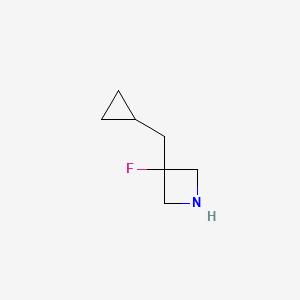
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)
